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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzoic acid

Cat. No.: B145930 Get Quote

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Amino-4-nitrobenzoic acid, a key intermediate in various chemical syntheses. Due to the

limited availability of direct experimental spectra in public databases, this document presents

predicted data based on the analysis of structurally similar compounds. The methodologies

described herein are standard protocols for the spectroscopic analysis of aromatic nitro

compounds and can be adapted for the specific analysis of 2-Amino-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-4-nitrobenzoic acid is expected to show distinct

signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The

chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂)

and the carboxylic acid group (-COOH) have more complex effects.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-nitrobenzoic acid
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Chemical Shift (ppm) Multiplicity Assignment

~8.5 d H-3

~7.9 dd H-5

~7.0 d H-6

~6.0-7.0 (broad) s -NH₂

~10.0-12.0 (broad) s -COOH

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The

chemical shifts of the aromatic carbons are significantly affected by the attached functional

groups.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-4-nitrobenzoic acid

Chemical Shift (ppm) Assignment

~168 C=O (Carboxylic acid)

~150 C-2

~148 C-4

~132 C-5

~120 C-1

~118 C-3

~115 C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Amino-4-nitrobenzoic acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3200 N-H stretch Amino group

3300-2500 (broad) O-H stretch Carboxylic acid

~1700 C=O stretch Carboxylic acid

~1620 N-H bend Amino group

~1530 Asymmetric NO₂ stretch Nitro group

~1350 Symmetric NO₂ stretch Nitro group

~1250 C-N stretch Amino group

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The fragmentation of 2-Amino-4-
nitrobenzoic acid is expected to involve the loss of small molecules such as water, carbon

monoxide, and nitrogen oxides.[1][2]

Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-nitrobenzoic acid

m/z Assignment

182 [M]⁺ (Molecular Ion)

165 [M-OH]⁺

136 [M-NO₂]⁺

120 [M-COOH-H]⁺

92 [C₆H₆N]⁺
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Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for

aromatic nitro compounds like 2-Amino-4-nitrobenzoic acid.[3]

NMR Spectroscopy Protocol
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of

approximately 0.6-0.7 mL.[3] Ensure the sample is fully dissolved, using vortexing or

sonication if necessary.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

probe capable of both ¹H and ¹³C detection is used.[3]

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).[3]

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans are typically required due to the lower natural abundance of ¹³C. The

spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200

ppm).[3]

Data Processing: The acquired data is Fourier transformed, and the resulting spectrum is

phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR): Clean the ATR crystal (e.g.,

diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry.[3]

Place a small amount of the solid sample directly onto the ATR crystal.[3]

Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.[3]
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Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum.[3] The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

[3] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile

organic solvent (e.g., methanol or acetonitrile).[3]

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be a quadrupole,

time-of-flight (TOF), or ion trap.

Data Acquisition: The sample is introduced into the ion source. The resulting ions are

separated by the mass analyzer based on their mass-to-charge ratio (m/z).[3] A mass

spectrum is generated by plotting the relative abundance of ions as a function of their m/z.[3]

Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular

weight of the compound.[3] Analyze the fragmentation pattern to gain structural information.

[3]

Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
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General workflow for the spectroscopic analysis of 2-Amino-4-nitrobenzoic acid.
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Proposed fragmentation pathway for 2-Amino-4-nitrobenzoic acid in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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